molecular formula C6H6N6S2 B15258296 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol

Cat. No.: B15258296
M. Wt: 226.3 g/mol
InChI Key: QSZAMDRYRADQBA-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a hydrazine derivative, followed by cyclization to form the thiadiazole ring. The triazine ring can be introduced through subsequent reactions involving nitriles or other suitable precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group might yield disulfides, while nucleophilic substitution at the amino group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biology, compounds with triazine and thiadiazole rings have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. Research might focus on the compound’s ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. For example, they might be investigated as potential drug candidates for treating infections or cancer.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives or thiadiazole derivatives, such as:

  • 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine
  • 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-thiadiazine

Uniqueness

The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol lies in its combined triazine and thiadiazole rings, which might confer unique chemical and biological properties

Properties

Molecular Formula

C6H6N6S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C6H6N6S2/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13)

InChI Key

QSZAMDRYRADQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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